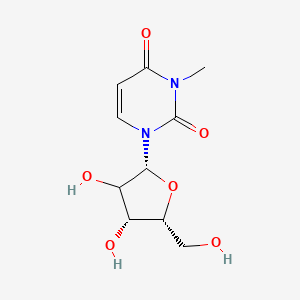
Acetyl-Tau Peptide (273-284) amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-Tau Peptide (273-284) amide is an acetylated fragment of the Tau protein, specifically spanning amino acids 273 to 284. This compound is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to its role in inhibiting the aggregation of amyloid-beta peptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Tau Peptide (273-284) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl-Tau Peptide (273-284) amide primarily undergoes:
Aggregation Inhibition: It inhibits the aggregation of amyloid-beta peptides.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Aggregation Inhibition: Conditions typically involve physiological pH and temperature.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific proteases can be used.
Major Products Formed
Aggregation Inhibition: Prevents the formation of amyloid-beta aggregates.
Hydrolysis: Results in smaller peptide fragments.
Wissenschaftliche Forschungsanwendungen
Acetyl-Tau Peptide (273-284) amide is widely used in scientific research, particularly in the following areas:
Neurodegenerative Disease Research: It serves as a model to study the interaction between Tau and amyloid-beta peptides, which are crucial in Alzheimer’s disease.
Drug Development: It is used to screen potential inhibitors of amyloid-beta aggregation.
Biochemical Studies: The peptide is employed to understand the structural and functional aspects of Tau protein.
Wirkmechanismus
Acetyl-Tau Peptide (273-284) amide exerts its effects by inhibiting the aggregation of amyloid-beta peptides. This inhibition is crucial in preventing the formation of neurotoxic aggregates that are implicated in Alzheimer’s disease. The peptide interacts with amyloid-beta, preventing its self-assembly into fibrils .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tau Peptide (273-284): The non-acetylated version of the peptide.
Amyloid-beta Peptide (25-35): Another peptide involved in Alzheimer’s disease.
Uniqueness
Acetyl-Tau Peptide (273-284) amide is unique due to its acetylation, which enhances its ability to inhibit amyloid-beta aggregation compared to its non-acetylated counterpart .
Eigenschaften
Molekularformel |
C64H116N18O17 |
|---|---|
Molekulargewicht |
1409.7 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C64H116N18O17/c1-12-36(9)52(82-64(99)53(37(10)13-2)81-58(93)42(23-24-47(68)84)75-62(97)51(35(7)8)80-57(92)39(20-14-17-25-65)72-49(86)32-71-38(11)83)63(98)79-45(30-48(69)85)60(95)74-40(21-15-18-26-66)55(90)73-41(22-16-19-27-67)56(91)77-44(29-34(5)6)59(94)78-46(31-50(87)88)61(96)76-43(54(70)89)28-33(3)4/h33-37,39-46,51-53H,12-32,65-67H2,1-11H3,(H2,68,84)(H2,69,85)(H2,70,89)(H,71,83)(H,72,86)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,91)(H,78,94)(H,79,98)(H,80,92)(H,81,93)(H,82,99)(H,87,88)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1 |
InChI-Schlüssel |
DWKLHZJPKGOTGM-SHEMCLNMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)


![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)



![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)





